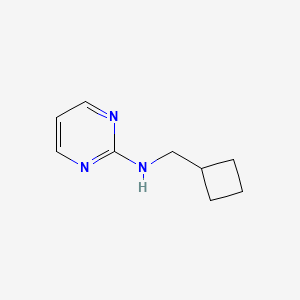![molecular formula C15H17NO B7540848 [3-(2-Phenylethylamino)phenyl]methanol](/img/structure/B7540848.png)
[3-(2-Phenylethylamino)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2-Phenylethylamino)phenyl]methanol, also known as PEPA, is a chemical compound that belongs to the class of phenylethanolamines. It is a synthetic compound that is used in scientific research to study the effects of drugs on the central nervous system. PEPA is a potent agonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory.
Wirkmechanismus
[3-(2-Phenylethylamino)phenyl]methanol binds to the AMPA receptor and activates it, leading to an influx of calcium ions into the neuron. This influx of calcium ions triggers a series of intracellular signaling pathways that result in changes in synaptic strength and plasticity. These changes are thought to underlie the processes of learning and memory.
Biochemical and Physiological Effects:
[3-(2-Phenylethylamino)phenyl]methanol has been shown to enhance synaptic transmission and plasticity in the hippocampus, a brain region that is important for learning and memory. It has also been shown to improve cognitive performance in animal models of Alzheimer's disease and schizophrenia. Additionally, [3-(2-Phenylethylamino)phenyl]methanol has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [3-(2-Phenylethylamino)phenyl]methanol in lab experiments is that it is a potent and selective agonist of the AMPA receptor, allowing researchers to study the effects of AMPA receptor activation in a controlled manner. However, one limitation is that [3-(2-Phenylethylamino)phenyl]methanol is not a natural compound and may not accurately reflect the effects of endogenous ligands on the AMPA receptor.
Zukünftige Richtungen
There are several future directions for research on [3-(2-Phenylethylamino)phenyl]methanol. One area of interest is the development of drugs that target the AMPA receptor for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the study of the role of the AMPA receptor in other brain regions and its potential involvement in other neurological disorders. Additionally, researchers may investigate the effects of other compounds that modulate the AMPA receptor, such as negative allosteric modulators, to gain a more complete understanding of the role of the AMPA receptor in synaptic plasticity and learning and memory.
Synthesemethoden
[3-(2-Phenylethylamino)phenyl]methanol can be synthesized by reacting N-(2-hydroxyethyl)-3-iodoaniline with 2-bromobenzyl bromide in the presence of a palladium catalyst. The resulting product is then reduced with sodium borohydride to yield [3-(2-Phenylethylamino)phenyl]methanol.
Wissenschaftliche Forschungsanwendungen
[3-(2-Phenylethylamino)phenyl]methanol is used in scientific research to study the effects of drugs on the central nervous system. It is a potent agonist of the AMPA receptor, which plays a crucial role in synaptic plasticity and learning and memory. By studying the effects of [3-(2-Phenylethylamino)phenyl]methanol on the AMPA receptor, researchers can gain insights into the mechanisms underlying these processes and develop new drugs to treat disorders such as Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
[3-(2-phenylethylamino)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c17-12-14-7-4-8-15(11-14)16-10-9-13-5-2-1-3-6-13/h1-8,11,16-17H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRDGRVJRNXWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC=CC(=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Phenylethylamino)phenyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid](/img/structure/B7540765.png)
![2-({2-[3-Methyl-4-(propan-2-yl)phenoxy]ethyl}sulfanyl)acetic acid](/img/structure/B7540769.png)


![1-[3-(2-Methoxyphenyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B7540806.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]acetic acid](/img/structure/B7540810.png)
![2-[[(E)-3-(2-bromophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7540815.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7540826.png)
![4-[(3,6-Dichloro-1-benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7540832.png)
![1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7540836.png)



![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]acetic acid](/img/structure/B7540875.png)